molecular formula C14H19NO4 B1588571 (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 70874-05-4

(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Cat. No.: B1588571
CAS No.: 70874-05-4
M. Wt: 265.3 g/mol
InChI Key: NSVNKQLSGGKNKB-NSHDSACASA-N
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Description

(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is a synthetic amino acid derivative characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group. This compound is primarily used in peptide synthesis and as a building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of (R)-3,3-dimethylbutanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Deprotection: The Cbz group can be removed using hydrogenation or strong acids to yield the free amino acid.

  • Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

  • Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions depending on the desired chemical transformation.

Common Reagents and Conditions:

  • Hydrogenation: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for deprotection.

  • Coupling Reactions: Various coupling reagents like carbodiimides (e.g., DCC, EDC) are used.

  • Oxidation/Reduction: Common reagents include sodium borohydride for reduction and potassium permanganate for oxidation.

Major Products Formed:

  • Deprotection: (R)-2-amino-3,3-dimethylbutanoic acid.

  • Coupling Reactions: Peptides or longer amino acid chains.

  • Oxidation/Reduction: Various oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and peptide chemistry. Biology: It serves as a tool in studying protein structure and function. Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Industry: It is utilized in the production of biologically active compounds and materials.

Mechanism of Action

The mechanism by which (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid exerts its effects depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.

Comparison with Similar Compounds

  • Cbz-D-Alanine: Another amino acid derivative with a similar protecting group.

  • Cbz-L-Valine: Similar structure but with a different amino acid backbone.

Uniqueness: (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is unique due to its bulky 3,3-dimethylbutanoic acid backbone, which can influence its reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVNKQLSGGKNKB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448637
Record name N-[(Benzyloxy)carbonyl]-3-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70874-05-4
Record name N-[(Benzyloxy)carbonyl]-3-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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